N-[(E,3R,4R,5S,9R,10S,11S)-6,10-Dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-Dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide
Brand Name:
Vulcanchem
CAS No.:
104653-87-4
VCID:
VC0217420
InChI:
InChI=1S/C45H75NO12/c1-28-15-18-34(48)23-35-13-12-14-36(57-35)24-39(53-9)45(26-56-45)40(54-10)25-38(52-8)32(5)44(58-41(50)20-16-28)33(6)42(51)29(2)17-19-37(49)31(4)43(55-11)30(3)21-22-46(7)27-47/h12-13,15-16,20-22,27,29-40,42-44,48-49,51H,14,17-19,23-26H2,1-11H3/b20-16-,22-21+,28-15-/t29-,30-,31+,32+,33+,34+,35+,36+,37?,38-,39+,40+,42+,43-,44?,45?/m1/s1
SMILES:
CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC)O)O)C)O)OC)OC)OC
Molecular Formula:
C13H15NO3S
Molecular Weight:
822.1 g/mol
N-[(E,3R,4R,5S,9R,10S,11S)-6,10-Dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide
CAS No.: 104653-87-4
Main Products
VCID: VC0217420
Molecular Formula: C13H15NO3S
Molecular Weight: 822.1 g/mol
CAS No. | 104653-87-4 |
---|---|
Product Name | N-[(E,3R,4R,5S,9R,10S,11S)-6,10-Dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide |
Molecular Formula | C13H15NO3S |
Molecular Weight | 822.1 g/mol |
IUPAC Name | N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide |
Standard InChI | InChI=1S/C45H75NO12/c1-28-15-18-34(48)23-35-13-12-14-36(57-35)24-39(53-9)45(26-56-45)40(54-10)25-38(52-8)32(5)44(58-41(50)20-16-28)33(6)42(51)29(2)17-19-37(49)31(4)43(55-11)30(3)21-22-46(7)27-47/h12-13,15-16,20-22,27,29-40,42-44,48-49,51H,14,17-19,23-26H2,1-11H3/b20-16-,22-21+,28-15-/t29-,30-,31+,32+,33+,34+,35+,36+,37?,38-,39+,40+,42+,43-,44?,45?/m1/s1 |
Standard InChIKey | CYZZFSCFKCNCLO-XPIRJXRNSA-N |
Isomeric SMILES | C[C@H]1[C@@H](C[C@@H](C2(CO2)[C@H](C[C@@H]3CC=C[C@H](O3)C[C@H](C/C=C(\C=C/C(=O)OC1[C@@H](C)[C@H]([C@H](C)CCC([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)O)/C)O)OC)OC)OC |
SMILES | CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC)O)O)C)O)OC)OC)OC |
Canonical SMILES | CC1C(CC(C2(CO2)C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC)O)O)C)O)OC)OC)OC |
Synonyms | scytophycin A |
PubChem Compound | 6442093 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume